molecular formula C17H13N3O B14231988 1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one CAS No. 496925-26-9

1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B14231988
CAS No.: 496925-26-9
M. Wt: 275.30 g/mol
InChI Key: LAUHAXVXNATAJT-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a phenyl group, and a pyridine ring, which are connected through a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline in the presence of an acid catalyst.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Formation of the Propenone Linker: The propenone linker is formed through a Claisen-Schmidt condensation reaction between the imidazole derivative and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridine ring at a different position.

    1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: Another positional isomer.

    1-(1-Phenyl-1H-imidazol-2-yl)-3-(quinolin-4-yl)prop-2-en-1-one: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

1-(1-Phenyl-1H-imidazol-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

496925-26-9

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

1-(1-phenylimidazol-2-yl)-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C17H13N3O/c21-16(7-6-14-8-10-18-11-9-14)17-19-12-13-20(17)15-4-2-1-3-5-15/h1-13H

InChI Key

LAUHAXVXNATAJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2C(=O)C=CC3=CC=NC=C3

Origin of Product

United States

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